![molecular formula C20H19N3O6 B2882730 (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 452935-28-3](/img/structure/B2882730.png)

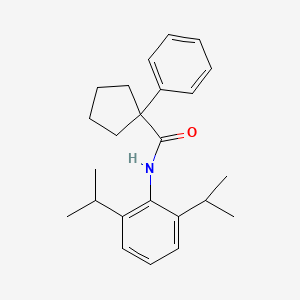

(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .科学的研究の応用

Ultraviolet Photopolymerization

A study by Jiang et al. (2011) highlights the use of a triazine derivative as a photoinitiator for the polymerization of acrylate monomers. This process, which involves ultraviolet photopolymerization, is significant for the synthesis of polymers with higher polymerization rates, especially in the context of acrylates compared to methacrylates (Jiang et al., 2011).

Antimicrobial Activity in Polymerization

Saraei et al. (2016) developed novel acrylate monomers with antimicrobial properties. Their research shows the potential of such compounds in polymerization, indicating their relevance in creating materials with inherent antibacterial and antifungal activities (Saraei et al., 2016).

Zinc Complex Photoinitiating Systems

Versace et al. (2014) explored zinc complex-based photoinitiating systems for acrylate polymerization. Their findings suggest the potential for such systems in overcoming oxygen inhibition effects and in situ formation of zinc-based fillers, which could be revolutionary in the field of polymer chemistry (Versace et al., 2014).

Photocrosslinking Studies

Research by Suresh and Arun (2022) on acrylate polymers containing a triazine and chalcone moiety provides insights into the synthesis, characterization, and photocrosslinking behavior of these polymers. Their study is crucial for understanding the reactivity and thermal behavior of such polymers (Suresh & Arun, 2022).

Corrosion Inhibition

Baskar et al. (2014) investigated the use of photo-cross-linkable polymers as corrosion inhibitors for mild steel in hydrochloric acid medium. This research is significant for the development of efficient corrosion protection strategies (Baskar et al., 2014).

Visible Light Photopolymerization

Podemska et al. (2012) explored the use of diazobenzo[a]fluorene derivatives as visible photosensitizers for free radical polymerization. This research is relevant for applications requiring visible light photopolymerization processes (Podemska et al., 2012).

特性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-26-16-10-13(11-17(27-2)19(16)28-3)8-9-18(24)29-12-23-20(25)14-6-4-5-7-15(14)21-22-23/h4-11H,12H2,1-3H3/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJPNPCOZVBKOX-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)

![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2882650.png)

![(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B2882655.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2882657.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2882659.png)

![4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2882663.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2882664.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2882667.png)

![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)